![molecular formula C15H13NO6S2 B2597143 2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid CAS No. 853903-90-9](/img/structure/B2597143.png)
2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
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Overview
Description
The compound “2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid” is a chemical compound with the molecular weight of 251.33 . Its IUPAC name is (5Z)-5-(3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms . The presence of sulfur enhances their pharmacological properties .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 227-230 degrees Celsius . It is sparingly soluble in water .Scientific Research Applications
Synthesis and Antitumor Applications
A notable study by Horishny and Matiychuk (2020) developed a preparative procedure for synthesizing a series of thiazolidinone derivatives, including compounds structurally related to the one of interest. These compounds demonstrated moderate antitumor activity against various malignant tumor cells, with the UO31 renal cancer cell line showing significant sensitivity to most of the tested compounds (Horishny & Matiychuk, 2020).
Antimicrobial and Antifungal Activities
Another research area for thiazolidinone derivatives involves their antimicrobial and antifungal properties. Studies have shown that these compounds can be effective against a range of bacterial and fungal species. For example, Doležel et al. (2009) prepared some thiazolidin-3-acetic acid derivatives as potential antifungal agents, with certain derivatives strongly inhibiting the growth of various Candida species and Trichosporon asahii (Doležel et al., 2009).
Green Chemistry Synthesis
The compound's synthesis also highlights the application of green chemistry principles. Horishny and Matiychuk (2020) synthesized N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides by reacting substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid, using water as the optimal reaction medium. This process not only adheres to green chemistry principles but also yields nearly quantitative results, indicating an efficient and environmentally friendly synthesis method (Horishny & Matiychuk, 2020).
Potential Drug Likeness and Physicochemical Properties
Further studies by Horishny and Matiychuk (2021) on thiazolidinone derivatives, including those related to the compound of interest, have evaluated their physicochemical properties and drug likeness in silico. These studies provide insights into the potential of these compounds as therapeutic agents, with specific derivatives showing moderate antitumor activity against human cancer cell lines (Horishny & Matiychuk, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of this compound are related to its thiazolidinone scaffold. Thiazolidinones are heterocyclic compounds that have been investigated for their diverse biological activities . In the case of our compound, the thiazolidinone ring plays a crucial role in its interactions.
properties
IUPAC Name |
2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6S2/c1-22-9-4-2-3-8(5-9)6-11-13(19)16(15(23)24-11)10(14(20)21)7-12(17)18/h2-6,10H,7H2,1H3,(H,17,18)(H,20,21)/b11-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHECEDBSMZOBPW-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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